molecular formula C6H6BrNO B155353 (2-Bromopyridin-3-yl)methanol CAS No. 131747-54-1

(2-Bromopyridin-3-yl)methanol

Cat. No. B155353
M. Wt: 188.02 g/mol
InChI Key: QIQZUABMLGJKJP-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methanol is a chemical compound that serves as a key intermediate in the synthesis of various pyridine derivatives. These derivatives are of significant interest due to their potential applications in mimicking biological metal binding sites, such as those found in the enzyme carbonic anhydrase .

Synthesis Analysis

The synthesis of mono-substituted and symmetrically tri-substituted tris(2-pyridyl)methanols, which are closely related to (2-Bromopyridin-3-yl)methanol, can be achieved in a one-step reaction starting from the corresponding 2-bromopyridines . This method provides a straightforward approach to obtaining these compounds, which can then be used to form metal complexes that mimic the metal binding site of carbonic anhydrase.

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from 2-bromopyridines, often features significant interactions that stabilize their crystal packing. For instance, in the case of a bipyridine methanol disolvate, weak intermolecular hydrogen bonds contribute to the stabilization of the structure . These interactions are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of 2-bromopyridines allows for their use in various chemical reactions. For example, they can react with imidazole to form compounds with a dihedral angle between the pyridine and imidazole rings, as seen in the synthesis of a bipyridine methanol disolvate . Additionally, Schiff base compounds can be synthesized by the condensation of 2-bromopyridines with other reactants, such as amines, in a methanol solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds derived from (2-Bromopyridin-3-yl)methanol are characterized using various analytical techniques. For instance, the Schiff base compound mentioned earlier was characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing its monoclinic crystal system and coplanar benzene and pyridine rings . The electrochemical synthesis of adducts of 2-aminopyridine or methanol in metal chelates also provides insights into the properties of these compounds, including their magnetic measurements and binding modes .

Scientific Research Applications

“(2-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It’s a solid substance at room temperature and has a molecular weight of 188.02 . It’s typically stored in an inert atmosphere at room temperature .

“(2-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It’s a solid substance at room temperature and has a molecular weight of 188.02 . It’s typically stored in an inert atmosphere at room temperature .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZUABMLGJKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563702
Record name (2-Bromopyridin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromopyridin-3-yl)methanol

CAS RN

131747-54-1
Record name (2-Bromopyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-formylpyridine (2.51 g) in methanol (40 ml) was added, at room temperature, sodium borohydride (255 mg). The mixture was stirred for 15 minutes at the same temperature. The reaction mixture was concentrated, to which was added water, followed by subjecting the mixture to extraction. The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), which was then concentrated to afford 2-bromo-3-hydroxymethylpyridine (2.40 g). To a mixture of this compound (2.40 g), iodomethane (5.44 g) and DMF (25 ml) was added, at room temperature, 60% sodium hydride (613 mg), and the mixture was stirred for 30 minutes at the same temperature. To the reaction mixture was poured water, which was subjected to extraction with ethyl acetate. The extract solution was washed with water, which was dried (anhydrous sodium sulfate), followed by concentration. The residue was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to afford 2-bromo-3-methoxymethylpyridine (2.34 g) as a yellow liquid product.
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2.51 g
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reactant
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40 mL
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255 mg
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromonicotinic acid (4.0 g, 20 mmol) and triethylamine (3.34 mL, 24 mmol, 1.2 eq.) in THF (100 mL) was added i-butyl chloroformate (3.12 mL, 24 mmol, 1.2 eq.) at 0° C. The mixture was stirred at 0° C. for 10 min and filtered. To this filtrate was added a suspension of NaBH4 (1.52 g, 40 mmol, 2 eq.) in water (1.0 mL) at 0° C. The mixture was stirred for 30 min, added water (3 mL), continued to stir for 2 h, and concentrated to dryness. The crude was purified on silica gel using a mixture of ethylacetate and hexanes as eluent to give (2-bromopyridin-3-yl)methanol (3.4 g, 90%) as a white solid. LRMS (M+H+) m/z 188.0.
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4 g
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3.34 mL
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3.12 mL
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100 mL
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1.52 g
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1 mL
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3 mL
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Synthesis routes and methods IV

Procedure details

To a 2 L round bottom flask (fitted with stir bar, under nitrogen and at 0° C.) containing 2-bromo-3-pyridine-carboxaldehyde (22.15 g, 119.08 mmol) and methanol (200 mL), is added sodium borohydride (1.35 g, 35.72 mmol) in three portions. After 1 h at 0° C. water (200 mL) is added and the reaction is concentrated under reduced pressure to remove the methanol. The resulting residue is dissolved in ethyl acetate and washed with water (200 mL). The organic extraction is washed with brine, dried over magnesium sulfate, filtered and concentrated to afford 22 g of (2-bromo-3-pyridyl)methanol as a white solid. MS (m/z): 188 (M+1), 190 (M+3).
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22.15 g
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200 mL
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1.35 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromopyridin-3-yl)methanol
Reactant of Route 2
(2-Bromopyridin-3-yl)methanol
Reactant of Route 3
(2-Bromopyridin-3-yl)methanol
Reactant of Route 4
(2-Bromopyridin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-Bromopyridin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Bromopyridin-3-yl)methanol

Citations

For This Compound
4
Citations
E Buxaderas, DA Alonso… - Advanced Synthesis & …, 2014 - Wiley Online Library
The palladium‐catalyzed synthesis of dihydroisobenzofurans has been performed by sequential Sonogashira cross‐coupling/cyclization reactions between terminal alkynes and 2‐(…
Number of citations: 19 onlinelibrary.wiley.com
A Singh - Drugs of the Future, 2019 - access.portico.org
Sickle cell disease (SCD) is a hematological disorder of genetic origin, involving patients of every age group, and is characterized by altered hemoglobin structure resulting in …
Number of citations: 2 access.portico.org
S Balieu, K Toutah, L Carro, LM Chamoreau… - Tetrahedron letters, 2011 - Elsevier
A straightforward formation of six- and eight-membered rings via the radical cyclization of specifically designed ynamides is reported. This strategy provides a protoberberine analog in …
Number of citations: 35 www.sciencedirect.com
S Maiti, B Achari, R Mukhopadhyay… - Journal of the Chemical …, 2002 - pubs.rsc.org
Bu3SnH-induced 2-pyridyl radicals, derived from the 2-bromopyridinyl-substituted methylenecyclohexane 4 and also the vinyl- and the allyl-cyclohexanols 5 and 6, undergo endo-…
Number of citations: 11 pubs.rsc.org

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